2-(2-Methylquinolin-4-yl)acetimidamide
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Overview
Description
2-(2-Methylquinolin-4-yl)acetimidamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-4-yl)acetimidamide typically involves the reaction of 2-methylquinoline with acetimidamide under specific conditions. One common method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods help in achieving high yields and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and green chemistry principles can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-(2-Methylquinolin-4-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-4-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 2-(2-Methylquinolin-4-yl)acetimidamide.
Quinoline: The parent compound with a wide range of biological activities.
2-(2-Methylquinolin-8-yl)oxyacetohydrazide: Another quinoline derivative with similar structural features
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)ethanimidamide |
InChI |
InChI=1S/C12H13N3/c1-8-6-9(7-12(13)14)10-4-2-3-5-11(10)15-8/h2-6H,7H2,1H3,(H3,13,14) |
InChI Key |
UHABVEPECAKMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=N)N |
Origin of Product |
United States |
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